molecular formula C14H16N2O2 B012340 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 109690-46-2

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B012340
M. Wt: 244.29 g/mol
InChI Key: OOJCKCNYTLTQGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of beta-carboline derivatives, including those similar to 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, often involves Pictet-Spengler condensation, which allows for the formation of the carboline core. A study by Saiga et al. (1987) explored the synthesis and hepatoprotective activity of various tetrahydro-β-carboline derivatives, highlighting the methods used to generate these compounds and their biological relevance [Saiga et al., 1987].

Molecular Structure Analysis

The molecular structure of beta-carboline derivatives is characterized by a tricyclic system that includes a pyridine ring fused to an indole moiety. The structural nuances, such as the substitution at the 1-position with an ethyl group, play a crucial role in the compound's chemical behavior and biological activity. The detailed structure analysis often involves techniques like HPLC, GC-MS, and NMR spectroscopy, which provide insights into the compound's configuration and stereochemistry [Herraiz & Ough, 1994].

Chemical Reactions and Properties

Beta-carbolines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, that enable the introduction of diverse functional groups into the molecule. For instance, Iterbeke et al. (1998) discussed side reactions in the synthesis of tetrahydro-β-carboline-3-carboxylic acid, such as the formation of N-hydroxymethyl derivatives and dimers, which are critical for understanding the compound's chemical reactivity [Iterbeke et al., 1998].

Physical Properties Analysis

The physical properties, including solubility, melting point, and optical activity, are essential for understanding the compound's behavior in various solvents and conditions. These properties are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, such as its acidity, basicity, and reactivity towards different reagents, are pivotal for its application in chemical synthesis and potential biological activities. The presence of the carboxylic acid group, for instance, allows for the formation of salts and esters, expanding its utility in organic synthesis [Lippke et al., 1983].

Scientific Research Applications

  • Synthesis of Thiohydantoin-Fused Tetrahydro-β-Carbolines : It is used in the synthesis of thiohydantoin-fused tetrahydro-β-carbolines, contributing to the development of imidazo[1′,5′:1,2]pyrido[3,4-b]indole derivatives (Solymár, Palkó, Martinek, & Fülöp, 2002).

  • Antioxidant Properties : Tetrahydro-beta-carboline alkaloids, found in fruits and juices, act as antioxidants and free radical scavengers (Herraiz & Galisteo, 2003).

  • Hepatoprotective Activity : 1,2,3,4-tetrahydro-beta-carboline derivatives exhibit hepatoprotective activity against carbon tetrachloride-induced liver damage in mice (Saiga et al., 1987).

  • Benzodiazepine Receptor Affinity : Beta-carboline-3-carboxylic acid esters show high affinity for the benzodiazepine receptor in bovine cortex membranes (Lippke et al., 1983).

  • Presence in Alcoholic Beverages : This compound is a product of the reaction between tryptophan and aldehydes in alcoholic fermented beverages like wine (Herraiz & Ough, 1994).

  • Neurochemical and Pharmacological Actions : Beta-carbolines bind to benzodiazepine receptors with varying potency, influencing neurochemical and pharmacological actions (Cain et al., 1982).

  • Behavioral and Physiological Effects : In primates, beta-carboline-3-carboxylic acid ethyl ester induces an acute behavioral syndrome, affecting heart rate, blood pressure, plasma cortisol, and catecholamines (Ninan et al., 1982).

  • Presence in Foods and Drinks : Tetrahydro-beta-carboline-3-carboxylic acids are present in commercial foods and drinks, suggesting daily consumption uptake (Herraiz & Sánchez, 1997).

  • Detection in Food Samples : A method developed for detecting 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid in food samples has detection limits of 3 ng ml1 (Gutsche & Herderich, 1997).

  • Proconvulsant Effects : Beta-CCE, a form of beta-carboline, induces seizures in primates, demonstrating its proconvulsant effects (Cepeda et al., 1981).

Safety And Hazards

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid should be handled with care due to its potential toxicity. Researchers must follow safety protocols when working with this compound.


Future Directions

Future research could focus on:



  • Investigating its pharmacological properties and potential therapeutic applications.

  • Developing more efficient synthetic routes.

  • Studying its interactions with biological targets.


For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers. If you have any specific questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJCKCNYTLTQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389762
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

CAS RN

109690-46-2
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109690-46-2
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Synthesis routes and methods

Procedure details

L-tryptophan (5.10 g, 25 mmol), water (300 ml), H2SO4 (0.05M, 30 ml) and propionaldehyde (8 ml) were added in a 250 ml round-bottom flask, and then stirred and reacted at room temperature for 24 h. After filtration, wash with water and drying, white solids (4.5 g, 74%) were obtained.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Citations

For This Compound
1
Citations
M Quireyns, T Boogaerts… - Wiley …, 2023 - Wiley Online Library
Not all residues of drugs found in influent wastewater are the result of consumption. Identifying intentional or accidental disposal is crucial in wastewater‐based epidemiology to ensure …
Number of citations: 6 wires.onlinelibrary.wiley.com

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